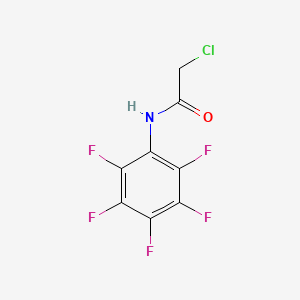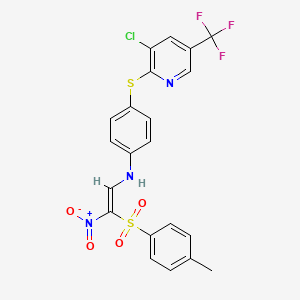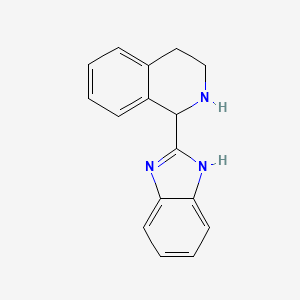![molecular formula C14H16FN3O3S B2728518 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034593-23-0](/img/structure/B2728518.png)
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
カタログ番号 B2728518
CAS番号:
2034593-23-0
分子量: 325.36
InChIキー: XVKHZXKOUGEVCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazolo[1,5-a]pyrazine derivative. Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compounds that are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazolo[1,5-a]pyrazine core, with various substituents attached, including a 4-ethoxy-3-fluorophenyl group and a sulfonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a nitrogen-containing heterocycle, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Antimicrobial and Antitubercular Applications
- Antimicrobial and Antitubercular Agents: A study highlights the synthesis and evaluation of benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activities. These compounds, including structures related to "5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine", showed promising results against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, compared to standard Ampicillin. Furthermore, specific compounds demonstrated significant antitubercular activity against M. tuberculosis H37Rv, supported by molecular docking studies to understand their mechanism of action (Shingare et al., 2022).
Enzyme Inhibition for Therapeutic Applications
- Selective COX-2 Inhibitors: Research on 2,3-diarylpyrazines and quinoxalines, incorporating sulfamoyl and methylsulfonyl phenyl pharmacophores, showed selective COX-2 inhibitory activity, indicating potential for anti-inflammatory drug development. Modifications at specific positions enhanced the selective COX-2 inhibitory activity, with some compounds exhibiting promising in vivo anti-inflammatory activity. This suggests the compound's derivatives could serve as a foundation for new anti-inflammatory medications (Singh et al., 2004).
Cancer Research Applications
- Anticancer Activities: Another study focused on the synthesis and evaluation of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides for their anticancer activities. These new molecules were tested against several human cancer cell lines, showing significant activities against MCF-7 and SK-MEL-28 cancer cell lines, comparable to established drugs like 5-fluorouracil and etoposide. Molecular docking studies further validated their potential mechanism of action, highlighting the role of these compounds in novel cancer therapeutics development (Bourzikat et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-ethoxy-3-fluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S/c1-2-21-14-4-3-12(9-13(14)15)22(19,20)17-7-8-18-11(10-17)5-6-16-18/h3-6,9H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKHZXKOUGEVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Cyclopropyl-2-(3-fluorophenyl)oxirane
2248350-78-7

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2728438.png)



![1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2728446.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2728447.png)
![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)
![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)


![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)